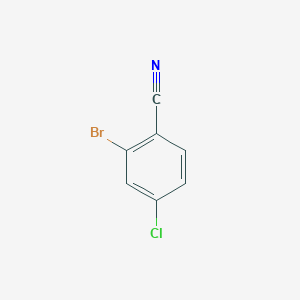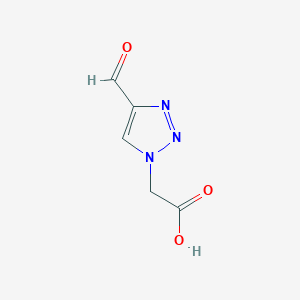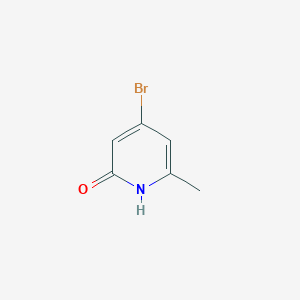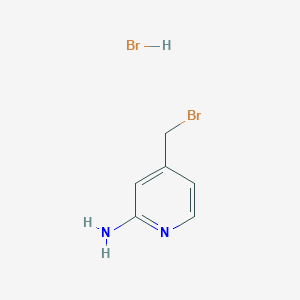
2-Brom-4-chlorbenzonitril
Übersicht
Beschreibung
2-Bromo-4-chlorobenzonitrile is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the specific compound 2-Bromo-4-chlorobenzonitrile itself is not directly mentioned in the provided papers, related compounds such as 2-chlorobenzonitrile and 4-bromo-2,6-dichlorobenzonitrile have been analyzed for their molecular structure, synthesis, and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including tandem reactions, green synthesis, and traditional methods like Sandmeyer reactions. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was achieved through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another study reported the green synthesis of a Schiff base compound through a solvent-free mechanochemical method . Additionally, the synthesis of 4-Bromo-2-chlorotoluene was performed using a diazotization-Sandmeyer reaction, which is a traditional method that could potentially be applied to the synthesis of 2-Bromo-4-chlorobenzonitrile .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been extensively studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of 2-chlorobenzonitrile was analyzed using FT-IR, FT-Raman, and UV spectral analysis, complemented by theoretical calculations . Similarly, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile revealed interesting features such as a short distance between nitrogen and bromine atoms, indicating potential intermolecular interactions .
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds has been explored in several studies. The 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with various dipolarophiles demonstrated the potential for creating new cycloadducts, which could be relevant for the reactivity of 2-Bromo-4-chlorobenzonitrile . Additionally, the reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes showed a cascade reaction leading to complex structures, indicating the rich reactivity of bromo-nitrile compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted benzonitriles have been characterized in several studies. For instance, the vibrational spectroscopic analysis of 2-chlorobenzonitrile provided insights into the stability of the molecule and the occurrence of intramolecular charge transfer . The crystal packing of o-chloro- and o-bromobenzonitrile was studied, revealing interactions such as X...N contacts and weak hydrogen bonds, which are important for understanding the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-4-chlorbenzonitril dient als vielseitiger Baustein in der organischen Synthese. Es ist besonders nützlich in Kreuzkupplungsreaktionen wie Suzuki- und Stille-Kupplungen, die für die Konstruktion komplexer organischer Moleküle von entscheidender Bedeutung sind. Seine Halogensubstituenten können selektiv durch verschiedene funktionelle Gruppen ersetzt werden, was die Synthese einer breiten Palette von Derivaten für weitere chemische Untersuchungen ermöglicht .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Es ist maßgeblich an der Entwicklung von Antidepressiva, Antipsychotika und Entzündungshemmern beteiligt. Seine Rolle bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) ist entscheidend für die Weiterentwicklung neuer Therapeutika .
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung von organischen Halbleitern und leitenden Polymeren. Diese Materialien sind unerlässlich für die Herstellung von elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen .
Agrarchemie
This compound findet auch in der Agrarchemie Anwendung. Es wird bei der Synthese von Pestiziden und Herbiziden verwendet und trägt zur Entwicklung neuer Formulierungen bei, die zum Schutz von Nutzpflanzen und zur Steigerung der landwirtschaftlichen Produktivität beitragen .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Standard- oder Referenzmaterial in verschiedenen chromatographischen und spektroskopischen Methoden verwendet. Sie hilft bei der genauen Bestimmung chemischer Eigenschaften und der Quantifizierung von Substanzen in komplexen Gemischen .
Umweltwirkungsstudien
Umweltstudien verwenden this compound, um seinen biologischen Abbau und sein Umweltverhalten zu verstehen. Forschungen zeigen, dass es nicht leicht biologisch abbaubar ist, was zu Untersuchungen über seine langfristigen Auswirkungen auf Ökosysteme und die potenzielle Anreicherung in der Umwelt führt .
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chlorobenzonitrile . These factors could include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is acting. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place
Biochemische Analyse
Biochemical Properties
2-Bromo-4-chlorobenzonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to act as a ligand in transition metal complexes, which can affect the catalytic activity of enzymes involved in these complexes . Additionally, 2-Bromo-4-chlorobenzonitrile can participate in nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
2-Bromo-4-chlorobenzonitrile has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Furthermore, 2-Bromo-4-chlorobenzonitrile can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-chlorobenzonitrile involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, 2-Bromo-4-chlorobenzonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-chlorobenzonitrile can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 2-Bromo-4-chlorobenzonitrile can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-chlorobenzonitrile can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 2-Bromo-4-chlorobenzonitrile can exhibit toxic or adverse effects, including cyanosis, skin, eye, and lung irritation . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-Bromo-4-chlorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation reactions, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s activity and function, as well as its potential toxicity and efficacy . Understanding the metabolic pathways of 2-Bromo-4-chlorobenzonitrile is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Bromo-4-chlorobenzonitrile within cells and tissues are critical factors that determine its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s concentration and distribution within cells, influencing its overall activity and function . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, can impact its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of 2-Bromo-4-chlorobenzonitrile can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Bromo-4-chlorobenzonitrile may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may be targeted to the mitochondria, where it can affect metabolic processes and energy production . Understanding the subcellular localization of 2-Bromo-4-chlorobenzonitrile is crucial for elucidating its biochemical mechanisms and effects.
Eigenschaften
IUPAC Name |
2-bromo-4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQTMSQUXACRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634517 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57381-49-4 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)






